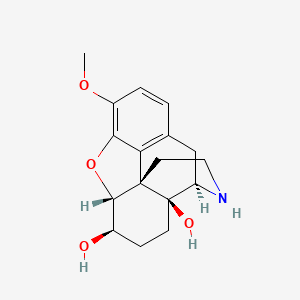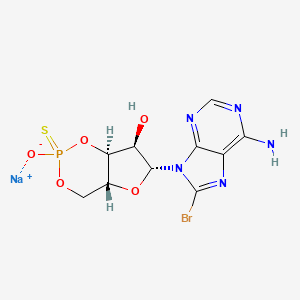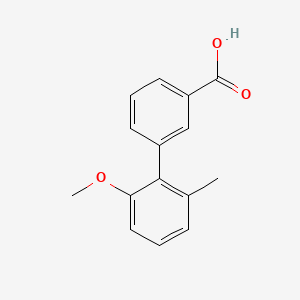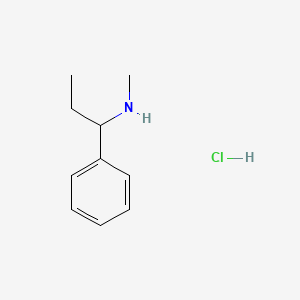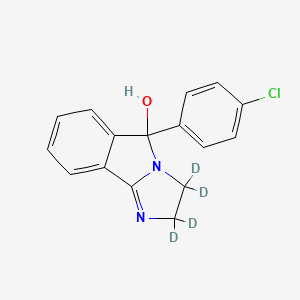![molecular formula C32H48Cl3N3O3 B593853 2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride CAS No. 848035-21-2](/img/structure/B593853.png)
2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride
Overview
Description
Compound 48/80 is a condensation product of N-methyl-p-methoxyphenethylamine with formaldehyde that causes histamine degranulation from mast cells. Compound 48/80 also inhibits human platelet aggregation through suppression of calmodulin (CaM) (IC50 = 0.41 μg/ml for CaM-dependent Ca2+-transporter ATPase activity) and phospholipase C (IC50s = 2.1 and 5.0 μg/ml for cytosolic and particulate phosphatidylinositol-specific activities, respectively).
Compound 48/80 is a condensation product of N-methyl-p-methoxyphenethylamine with formaldehyde that causes histamine degranulation from mast cells. Compound 48/80 also inhibits human platelet aggregation through suppression of calmodulin (CaM) (IC50 = 0.41 μg/ml for CaM-dependent Ca
Scientific Research Applications
Neurotransmitter Receptor Antagonism
- The compound WAY-100635, closely related to the specified chemical, is identified as a potent and selective antagonist of the 5-HT1A receptor. This implies its possible use in research targeting serotonin systems (Craven, Grahame-Smith, & Newberry, 1994).
Antimicrobial Activity
- In research aimed at developing new antimicrobial agents, derivatives structurally similar to the specified compound have shown significant antibacterial activity. This suggests potential applications in the development of antimicrobial drugs (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
Neuroleptic Activity
- Compounds structurally related to the specified chemical have been synthesized for their potential neuroleptic (antipsychotic) activity. This indicates its relevance in research on psychiatric medication (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Neurotoxic Potential
- Research into compounds structurally analogous to the specified chemical has shown neurotoxic potential, indicating relevance in studies related to neurodegenerative diseases such as Parkinsonism (Zimmerman, Cantrell, Reel, Hemrick-Luecke, & Fuller, 1986).
5-HT2A Receptor Antagonism
- The compound R-96544, which shares a similar structural framework, exhibits competitive and selective activity against the 5-HT2A receptor. This suggests its use in research focused on serotonin receptors, particularly in the context of cardiovascular and psychiatric disorders (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
properties
IUPAC Name |
2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O3.3ClH/c1-33-14-11-23-7-9-30(36-4)26(17-23)21-28-19-25(13-16-35-3)20-29(32(28)38-6)22-27-18-24(12-15-34-2)8-10-31(27)37-5;;;/h7-10,17-20,33-35H,11-16,21-22H2,1-6H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAWAQJORBNOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)CC2=CC(=CC(=C2OC)CC3=C(C=CC(=C3)CCNC)OC)CCNC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





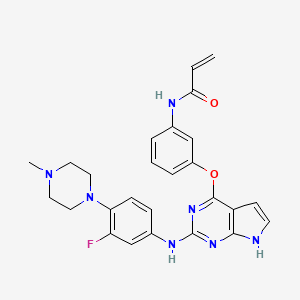
](/img/no-structure.png)




